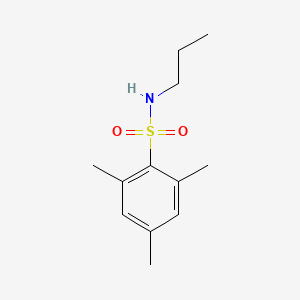![molecular formula C21H20FNO2 B2369717 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate CAS No. 477871-46-8](/img/structure/B2369717.png)
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate is a chemical compound known for its unique structure and significant potential in various scientific research fields. Its complex molecular framework consists of a bicyclo[2.2.2]octane ring system with a fluorinated phenyl substituent and a benzenecarboxylate ester group.
準備方法
Synthetic routes and reaction conditions: The synthesis of 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate typically involves several steps:
Preparation of the bicyclo[2.2.2]octane core.
Introduction of the azabicyclic system.
Formation of the (Z)-fluorophenylmethylidene group.
Esterification with benzenecarboxylic acid.
Industrial production methods
Industrial production may involve optimized reaction conditions, such as high-yield catalysts and continuous flow reactors, to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of reactions: 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation
Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction
Hydrogenation to remove specific groups using catalysts like palladium on carbon.
Substitution
Nucleophilic substitution reactions, especially at the fluorinated phenyl ring, using reagents such as sodium ethoxide.
Common reagents and conditions
Reagents like lithium aluminum hydride for reductions and sodium hypochlorite for oxidations are common. Conditions typically include controlled temperatures and inert atmospheres to prevent side reactions.
Major products formed
The reactions often lead to intermediates useful for further synthetic modifications or derivatives with enhanced biological activities.
科学的研究の応用
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate has notable applications across various domains:
Chemistry
Used as a building block in organic synthesis and material science for designing novel molecules.
Biology
Functions as a ligand in studying receptor interactions and enzymatic activities.
Medicine
Investigated for its potential as a pharmaceutical intermediate in drug design and synthesis.
Industry
Applied in the development of specialty chemicals and advanced materials.
作用機序
The compound exerts its effects through interactions at the molecular level:
Molecular targets
Binds to specific receptors or enzymes, modulating their activity.
Pathways involved
Influences signaling pathways by either activating or inhibiting key molecular players, leading to physiological or pharmacological effects.
類似化合物との比較
When compared to other compounds with similar structures:
Uniqueness
Its unique combination of a fluorinated phenyl group and a bicyclo[2.2.2]octane system distinguishes it from other bicyclic or fluorinated compounds.
Similar compounds
Compounds like 2-[(E)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl acetate and 2-[(Z)-(3-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenesulfonate share structural similarities but differ in their specific substituents and resulting properties.
特性
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-9-5-4-8-17(18)14-19-20(15-10-12-23(19)13-11-15)25-21(24)16-6-2-1-3-7-16/h1-9,14-15,20H,10-13H2/b19-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOEVQNGGLRPU-RGEXLXHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)
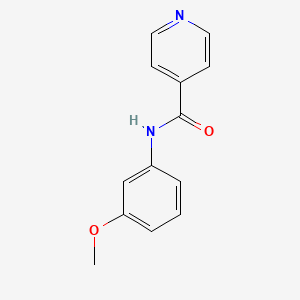
![(2E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)
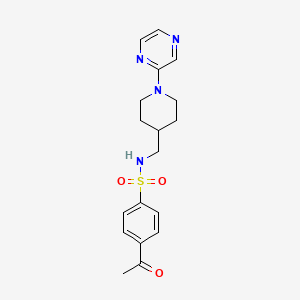
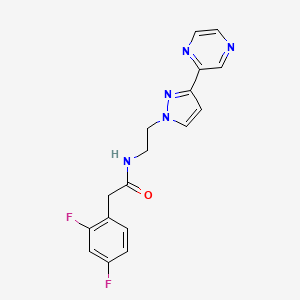
![2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone](/img/structure/B2369649.png)
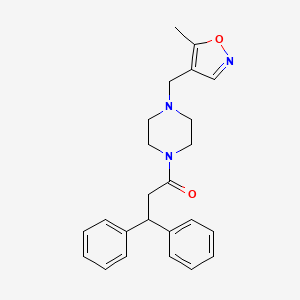
![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2369651.png)
![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)
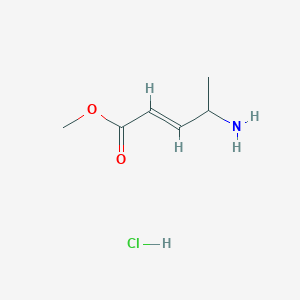
![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369655.png)
![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2369656.png)
